5-Methoxy-7-methylindolin-2-one
Overview
Description
5-Methoxy-7-methylindolin-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-7-methylindolin-2-one can be achieved through several methods. One efficient method involves the use of hypervalent iodine reagents. For instance, a one-pot preparation method using N-tosylaniline derivatives and activated olefin derivatives with phenyliodine(III) bis(trifluoroacetate) (PIFA) has been reported . This method provides a facile route to obtain methoxylated indoline and indole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the one-pot preparation method using hypervalent iodine reagents suggests potential for industrial application due to the availability and low toxicity of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-7-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-imine derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents such as PIFA are commonly used.
Reduction: Titanium(III) chloride solution is used for reductive amination reactions.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical for introducing various substituents onto the indole ring.
Major Products Formed
The major products formed from these reactions include various substituted indoles and indolines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
5-Methoxy-7-methylindolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methoxy-7-methylindolin-2-one involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-Methoxyindole: Lacks the methyl group at the 7-position.
7-Methylindole: Lacks the methoxy group at the 5-position.
Uniqueness
5-Methoxy-7-methylindolin-2-one is unique due to the presence of both the methoxy and methyl groups, which can influence its biological activity and chemical reactivity. This dual substitution pattern can enhance its potential as a therapeutic agent and its versatility in synthetic chemistry.
Properties
IUPAC Name |
5-methoxy-7-methyl-1,3-dihydroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-3-8(13-2)4-7-5-9(12)11-10(6)7/h3-4H,5H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKUVSBCERFEKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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